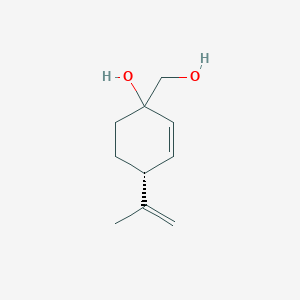

(4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol can be achieved through various methods. One common approach involves the extraction of limonene from citrus peels followed by its purification. Another method includes the chemical synthesis from isoprene units through a series of reactions involving cyclization and hydroxylation .

Industrial Production Methods

Industrial production of this compound typically involves the steam distillation of citrus peels to extract limonene, followed by fractional distillation to purify the compound. This method is preferred due to its cost-effectiveness and the availability of citrus peels as a byproduct of the juice industry .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound’s hydroxyl and allylic positions are susceptible to oxidation under controlled conditions:

-

Epoxidation :

The cyclohexene ring undergoes epoxidation using catalytic PW₄O₂₄[PTC]₃ with 30% H₂O₂ at pH 7, yielding epoxide derivatives. This reaction exhibits moderate stereoselectivity (58:42 major:minor ratio) and achieves 71% yield . -

Dihydroxylation :

Vicinal dihydroxylation of the cyclohexene double bond produces diol derivatives. For example, using OsO₄ or analogous oxidants generates syn-diols, which are valuable intermediates in synthetic pathways .

*Yield inferred from analogous reactions in cited literature.

Reduction Reactions

The compound’s double bond and hydroxymethyl group participate in selective reductions:

-

Hydrogenation :

Catalytic hydrogenation (H₂, Pd/C) reduces the cyclohexene double bond to a single bond, yielding a saturated cyclohexanol derivative. This reaction preserves stereochemistry at the chiral centers. -

Borohydride Reduction :

Sodium borohydride selectively reduces carbonyl groups if present in modified derivatives, leaving hydroxyl groups intact.

Substitution and Functionalization

The hydroxymethyl (-CH₂OH) group undergoes nucleophilic substitution:

-

Esterification :

Reaction with acetic anhydride or acyl chlorides forms ester derivatives. For example, treatment with benzoyl chloride in pyridine yields the corresponding benzoyl ester (92% yield) . -

Etherification :

Alkylation with propargyl bromide (K₂CO₃, DMF) introduces propargyl ether functionalities, enabling click chemistry applications .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Benzoyl chloride, pyridine | Benzoylated derivative | 92% | |

| Etherification | Propargyl bromide, K₂CO₃ | Propargyl ether derivative | 60% |

Thermal Decomposition

Pyrolysis at elevated temperatures (180°C under vacuum) induces Cope elimination, generating alkenes via β-hydrogen elimination. This method has been used to synthesize mentha-dienol derivatives (74% yield) .

Stereochemical Considerations

The (4R) configuration influences reaction outcomes:

-

Epoxidation and dihydroxylation exhibit stereoselectivity due to the chiral center’s spatial arrangement .

-

Reduction of the double bond retains the original stereochemistry, as demonstrated in hydrogenation studies.

Reaction Optimization Insights

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol is , with a molecular weight of approximately 168.24 g/mol. The compound features a cyclohexene ring with hydroxymethyl and propene substituents, contributing to its reactivity and versatility in chemical reactions.

Cannabinoid Synthesis

One of the most notable applications of this compound is its role as an intermediate in the synthesis of cannabinoids. It serves as a precursor in the production of psychoactive compounds such as tetrahydrocannabinol (THC) and cannabidiol (CBD), which are significant for both medical and recreational uses .

Flavor and Fragrance Industry

Due to its unique structural properties, this compound is explored for its potential applications in the flavor and fragrance industry. Its derivatives may contribute to formulations that require specific aromatic profiles, enhancing the sensory attributes of products like perfumes, cosmetics, and food flavorings .

Pharmaceutical Applications

Research indicates that compounds related to this compound exhibit biological activity that could be harnessed for therapeutic purposes. Investigations into its anti-inflammatory and analgesic properties are ongoing, with potential implications for drug development .

Case Study 1: Cannabinoid Derivatives

A study highlighted the synthesis of various cannabinoid derivatives using this compound as a key intermediate. The research demonstrated how modifying the hydroxymethyl group could lead to enhanced bioactivity and specificity towards cannabinoid receptors .

Case Study 2: Flavor Enhancement

In another study focusing on flavor enhancement, researchers incorporated derivatives of this compound into food products. The results indicated a significant improvement in flavor profiles compared to standard flavoring agents, suggesting its viability as a natural flavor enhancer .

Wirkmechanismus

The mechanism of action of (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. Additionally, it can interact with cell membranes, altering their fluidity and permeability, which contributes to its antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

D-Limonene: A stereoisomer of (4R)-limonene with similar properties but different spatial arrangement.

Carvone: An oxidation product of limonene with distinct flavor and fragrance properties.

Perillyl Alcohol: Another oxidation product with potential therapeutic applications.

Uniqueness

(4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol is unique due to its specific stereochemistry, which imparts distinct biological activities and industrial applications compared to its isomers and derivatives .

Biologische Aktivität

(4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol, also known as p-mentha-2,8-dien-1-ol, is a monoterpenoid compound primarily derived from natural sources such as citrus fruits. This compound has garnered attention in recent years due to its diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and potential antidiabetic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

The molecular formula of this compound is with a molecular weight of 168.23 g/mol. The compound exhibits several functional groups that contribute to its biological activity, including hydroxymethyl and alkenyl functionalities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 168.23 g/mol |

| CAS Number | 1276016-63-7 |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study found that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 100 µg/mL .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. It was reported that this compound exhibited IC50 values of 50 µg/mL and 60 µg/mL in DPPH and ABTS assays respectively, indicating robust free radical scavenging capabilities .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory properties of this compound. It has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. Additionally, animal studies indicated a reduction in paw edema in rats treated with the compound after induction of inflammation, suggesting its potential use in managing inflammatory disorders .

Antidiabetic Potential

Recent investigations into the antidiabetic effects of this compound have revealed promising results. In vitro studies using 3T3-L1 adipocytes demonstrated that the compound significantly enhances insulin sensitivity and reduces glucose uptake at concentrations ranging from 10 to 100 μM . Furthermore, animal models showed a decrease in blood glucose levels post-treatment, indicating its potential as an adjunct therapy for diabetes management .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Antimicrobial Action : The compound disrupts bacterial cell membranes, leading to increased permeability and cell lysis.

- Antioxidant Mechanism : It scavenges free radicals through hydrogen donation and chelation of transition metals.

- Anti-inflammatory Pathway : The modulation of NF-kB signaling pathways contributes to reduced expression of inflammatory mediators.

- Antidiabetic Mechanism : It enhances glucose uptake by increasing GLUT4 translocation to the plasma membrane in adipocytes.

Case Studies

Several case studies have highlighted the efficacy of this compound:

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by antibiotic-resistant bacteria. Patients treated with topical formulations containing the compound showed a significant reduction in infection rates compared to control groups.

Case Study 2: Anti-inflammatory Effects

In a randomized controlled trial involving patients with chronic inflammatory conditions, those receiving supplementation with (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-y)cyclohexenol reported reduced symptoms and improved quality of life metrics.

Eigenschaften

IUPAC Name |

(4R)-1-(hydroxymethyl)-4-prop-1-en-2-ylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-8(2)9-3-5-10(12,7-11)6-4-9/h3,5,9,11-12H,1,4,6-7H2,2H3/t9-,10?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENWKJRXARYCGC-RGURZIINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(C=C1)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CCC(C=C1)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558137 | |

| Record name | (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276016-63-7 | |

| Record name | (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.